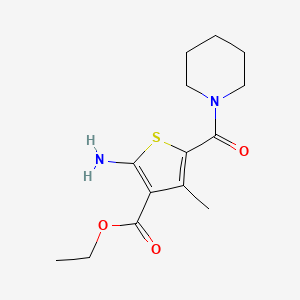

Ethyl 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-based compounds are a significant class of heterocyclic compounds that have been the focus of many scientists due to their potential biological activity . They play a crucial role in medicinal chemistry for the development of advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom and four carbon atoms . The specific structure of “Ethyl 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate” could not be found in the available resources.Chemical Reactions Analysis

The nature of the sulfur reagent can significantly impact the selectivity of reactions involving thiophene derivatives . For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .科学的研究の応用

Synthesis and Antimicrobial Activity

Synthesis of Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives with Antimicrobial Activities

- Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate was synthesized and tested for antimicrobial activity. Several derivatives showed significant antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).

Synthesis and Antibacterial Activity of Thiophenes

- Thiophenes synthesized using ethyl 2-cyano-3,3-bis(methylthio)acrylate showed promising antibacterial activities (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).

Synthesis of Novel Polyfunctional Compounds

- Synthesis of Novel Polyfunctionally Substituted Indeno[2,1-b]thiophene Compounds

- A study on the synthesis of various novel indeno[2,1-b]thiophene compounds demonstrated the versatility of this chemical structure in creating different functional compounds (Fu & Wang, 2008).

Biological Properties and Applications

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

- Piperidine substituted benzothiazole derivatives, synthesized using ethyl 2-aminobenzo[d]thiazole-6-carboxylate, showed notable antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Thiazole-aminopiperidine Hybrid Analogues: Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors

- A series of thiazole-aminopiperidine analogues, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were synthesized and found effective against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Chemical Synthesis and Characterization

Synthesis and Characterization of Methyl 4,6-Diaryl-2(3H)-Thioxo-1,4-Dihydropyridine-3-Carboxylates

- Methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates were synthesized using a Michael reaction in the presence of piperidine, demonstrating the compound's versatility in chemical synthesis (Krauze et al., 2005).

Synthetic Utility of Bifunctional Thiophene Derivatives and Antimicrobial Evaluation

- The study on the synthetic utility of bifunctional thiophene derivatives, including ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, highlighted its potential in the development of compounds with antimicrobial properties (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

将来の方向性

Piperidine-containing compounds, which would include “Ethyl 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate”, are one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

Many compounds that contain a thiophene ring, like the one in this molecule, are known to interact with various biological targets. These can include enzymes, receptors, and other proteins. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, blocking the activity of an enzyme, or it could act as an agonist, enhancing the activity of a receptor. The piperidine ring in this compound is a common feature in many pharmaceuticals and could be involved in binding to the target .

Biochemical Pathways

Again, this would depend on the specific target of the compound. If the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in, leading to changes in the production of certain molecules in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the ethyl ester group could potentially be hydrolyzed in the body, affecting the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could result in a wide range of potential effects, from changes in cell signaling to effects on whole-body physiology .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its target .

特性

IUPAC Name |

ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-19-14(18)10-9(2)11(20-12(10)15)13(17)16-7-5-4-6-8-16/h3-8,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWBQJRIFVEWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2965984.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2965993.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)